molecular formula C19H20ClIN2O B4577389 2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B4577389
M. Wt: 454.7 g/mol
InChI Key: JYLLSXCMLZYDKS-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and iodo substituent on the benzene ring, along with a piperidine moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:

    Amidation: The formation of the benzamide moiety can be accomplished by reacting the halogenated benzene derivative with an amine, such as 4-(4-methylpiperidin-1-yl)aniline, under appropriate conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the areas of oncology and neurology.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-iodo-N-[4-(4-morpholinylmethyl)phenyl]benzamide
  • 2-chloro-4-iodo-5-methylpyridine
  • (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone

Uniqueness

2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is unique due to the presence of both chloro and iodo substituents on the benzene ring, along with the piperidine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-5-iodo-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClIN2O/c1-13-8-10-23(11-9-13)16-5-3-15(4-6-16)22-19(24)17-12-14(21)2-7-18(17)20/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLLSXCMLZYDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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